1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H9FO2 and a molecular weight of 168.16 g/mol . It is a derivative of phenylpropanone, where a fluorine atom and a hydroxyl group are substituted at the 4 and 2 positions of the phenyl ring, respectively . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one typically involves the reaction of 4-fluoro-2-hydroxybenzaldehyde with a suitable propanone derivative under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one undergoes several types of chemical reactions, including:
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), ethanol (EtOH)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted phenylpropanone derivatives
Scientific Research Applications
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Ethyl-2-hydroxyphenyl)propan-1-one
- 3-(3,4-Dimethoxyphenyl)-1-(5-fluoro-2-hydroxyphenyl)-2-propen-1-one
- 1-(5-Chloro-2-hydroxyphenyl)-3-(4-fluorophenyl)-2-propen-1-one
Uniqueness
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one is unique due to the presence of both a fluorine atom and a hydroxyl group on the phenyl ring. This combination imparts distinct chemical and biological properties, such as increased metabolic stability and potential biological activity . The compound’s versatility in undergoing various chemical reactions also makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDYQHYABTTSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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